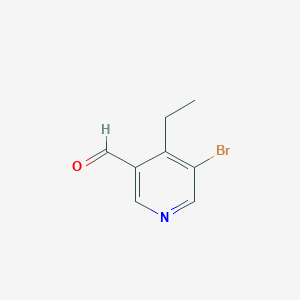
5-Bromo-4-ethylpyridine-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-ethylpyridine-3-carboxaldehyde is a chemical compound with the CAS Number: 850892-36-3 . It has a molecular weight of 214.06 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-4-ethylnicotinaldehyde . The InChI code for this compound is 1S/C8H8BrNO/c1-2-7-6 (5-11)3-10-4-8 (7)9/h3-5H,2H2,1H3 . The InChI key is RTSRCTGLJAUGSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 214.06 .Applications De Recherche Scientifique
Brominated Flame Retardants
Novel Brominated Flame Retardants : This review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the need for more research on their occurrence, environmental fate, and toxicity. The study identifies large knowledge gaps for several NBFRs, indicating the need for optimized analytical methods and further research on indoor environments and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in supramolecular chemistry, offering a versatile building block for applications ranging from nanotechnology to biomedical applications. This review discusses the different types of BTAs and their applications, demonstrating the adaptable nature of this multipurpose building block (Cantekin, de Greef, & Palmans, 2012).
Bioethanol Emissions
Emission Products from Bioethanol and Gasoline Blends : A review focused on the emission profiles from combustion of gasoline and bioethanol blends. The study discusses the dominant emission products, such as benzaldehyde and acetaldehyde, and the role of additive chemistry on pollution profiles. This review highlights the complexity added by additives like ETBE and MTBE to emission profiles and suggests further research to reduce the toxicity of bioethanol–gasoline blends (Manzetti & Andersen, 2015).
Propriétés
IUPAC Name |
5-bromo-4-ethylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRCTGLJAUGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)
![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)



